2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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Overview
Description
2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazolo[1,5-d][1,2,4]triazinone core, which is known for its diverse biological activities and chemical reactivity.
Scientific Research Applications
2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Mechanism of Action
Target of Action
The primary targets of 2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one are currently unknown. The compound belongs to the class of 1,2,4-triazoles, which have been extensively studied due to their remarkable properties, making them promising candidates for drug development and treatment of various diseases .
Mode of Action
It is known that 1,2,4-triazoles that contain the sulfanyl functional group directly attached to the heterocyclic core have been studied for their potential use as bioactive compounds .
Biochemical Pathways
It is known that some of the biological activities of 1,2,4-triazole thiols include anticancer, enzyme inhibition capacity, antioxidant, antimicrobial, anti-inflammatory, and antituberculous .
Action Environment
It is known that the stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the reaction of 4-methoxyphenylhydrazine with a suitable precursor, such as a 1,2,4-triazine derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions . The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the pyrazolo[1,5-d][1,2,4]triazinone core.
Substitution: Nitrated or halogenated derivatives of the methoxyphenyl group.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one stands out due to its unique combination of a pyrazolo[1,5-d][1,2,4]triazinone core with a methoxyphenyl and sulfanyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-18-8-4-2-7(3-5-8)9-6-10-11(17)13-14-12(19)16(10)15-9/h2-6H,1H3,(H,13,17)(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXZAFHQAVFTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NNC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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